

A Technical Guide to BMS-986020 Sodium for Idiopathic Pulmonary Fibrosis Research

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Compound of Interest		
Compound Name:	BMS-986020 sodium	
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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need. Recent research has highlighted the lysophosphatidic acid (LPA) signaling pathway, particularly through the LPA receptor 1 (LPA1), as a key driver of fibrosis. BMS-986020 sodium is a potent, orally bioavailable small-molecule antagonist of the LPA1 receptor that has been investigated for the treatment of IPF. This technical guide provides a comprehensive overview of BMS-986020, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols to support ongoing research and development in the field of anti-fibrotic therapies.

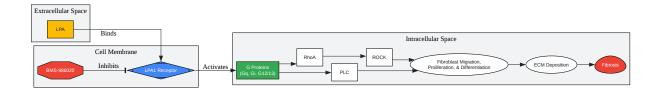
Core Concepts: The LPA-LPA1 Axis in Fibrosis

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors, including LPA1.[1][2] In the context of tissue injury, the LPA-LPA1 signaling axis plays a central role in initiating and perpetuating the fibrotic cascade.[1][2][3] Activation of LPA1 on fibroblasts, a key cell type in the pathogenesis of IPF, leads to their recruitment, proliferation, and differentiation into myofibroblasts, which are responsible for excessive extracellular matrix (ECM) deposition and tissue stiffening. Furthermore, this pathway contributes to vascular leakage, which can exacerbate tissue injury and inflammation. Preclinical studies in various animal models of fibrosis, including lung, have demonstrated that genetic or pharmacological inhibition of LPA1 can attenuate the fibrotic response.





Signaling Pathway of LPA1 in Pulmonary Fibrosis



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Caption: LPA1 signaling cascade in fibrosis and the inhibitory action of BMS-986020.

Preclinical and In Vitro Data

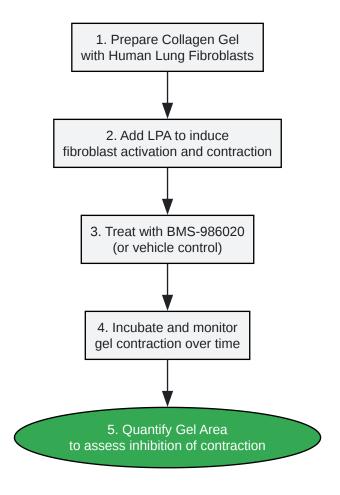
BMS-986020 has been evaluated in various preclinical models, demonstrating its anti-fibrotic potential. In vitro studies have further elucidated its mechanism of action.

In Vitro Fibrogenesis Model: The "Scar-in-a-Jar" Assay

A key in vitro model used to study the anti-fibrotic effects of BMS-986020 is the "Scar-in-a-Jar" assay. This model assesses the ability of a compound to inhibit the contraction of a collagen gel mediated by fibroblasts, mimicking the tissue contraction process in fibrosis. In this model, BMS-986020 potently inhibited LPA1-induced fibrogenesis.

Experimental Workflow for "Scar-in-a-Jar" Assay





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Caption: Workflow of the "Scar-in-a-Jar" in vitro fibrogenesis assay.

Off-Target Effects and Hepatobiliary Toxicity

While BMS-986020 showed promise, preclinical investigations revealed potential off-target effects related to hepatobiliary toxicity. In vitro studies demonstrated that BMS-986020 inhibits bile acid and phospholipid transporters. This inhibition is believed to be a molecule-specific off-target effect and not a class effect of LPA1 antagonists.

Transporter	IC50 (μM)	Reference
BSEP	4.8	
MRP4	6.2	_
MDR3	7.5	



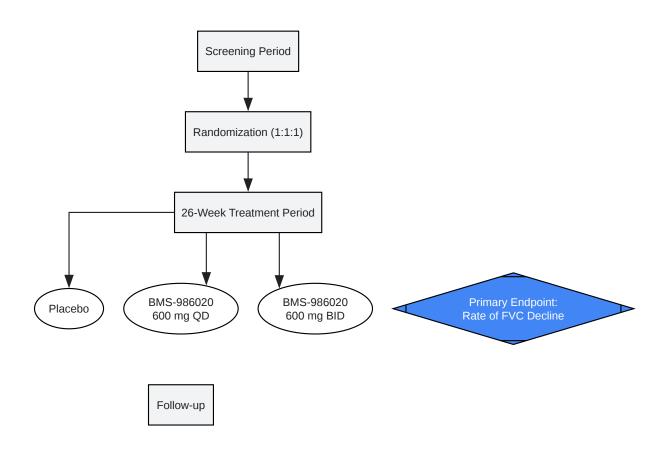
Clinical Development in Idiopathic Pulmonary Fibrosis

BMS-986020 advanced to a Phase 2 clinical trial (NCT01766817) to evaluate its safety and efficacy in patients with IPF.

Phase 2 Clinical Trial (NCT01766817) Design

This was a randomized, double-blind, placebo-controlled, parallel-arm, multicenter trial.

Clinical Trial Workflow



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